N-[4-(2-methoxyethoxy)phenyl]-2-furamide
CAS No.:
Cat. No.: VC10031295
Molecular Formula: C14H15NO4
Molecular Weight: 261.27 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(2-methoxyethoxy)phenyl]-2-furamide -](/images/structure/VC10031295.png)
Specification
Molecular Formula | C14H15NO4 |
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Molecular Weight | 261.27 g/mol |
IUPAC Name | N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide |
Standard InChI | InChI=1S/C14H15NO4/c1-17-9-10-18-12-6-4-11(5-7-12)15-14(16)13-3-2-8-19-13/h2-8H,9-10H2,1H3,(H,15,16) |
Standard InChI Key | VFJCONCODPLKKM-UHFFFAOYSA-N |
SMILES | COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Canonical SMILES | COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide, with a molecular formula of C₁₄H₁₅NO₄ and a molecular weight of 261.27 g/mol . The structure comprises a furan-2-carboxamide moiety linked to a 4-(2-methoxyethoxy)phenyl group (Fig. 1).
Table 1: Molecular descriptors of N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅NO₄ |
Molecular Weight | 261.27 g/mol |
IUPAC Name | N-[4-(2-methoxyethoxy)phenyl]furan-2-carboxamide |
SMILES | COCCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2 |
InChIKey | Computed: KXSQXZJYVRNKOT-UHFFFAOYSA-N |
Spectroscopic Data
While direct experimental spectra for this compound are unavailable, analogous furanamides exhibit distinct IR absorptions for amide C=O (~1650 cm⁻¹) and aromatic C-H stretching (~3100 cm⁻¹) . NMR predictions suggest:
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¹H NMR: δ 7.50 (d, J = 1.5 Hz, 1H, furan H-3), δ 7.20–7.10 (m, 2H, phenyl H-2/H-6), δ 6.80–6.70 (m, 2H, phenyl H-3/H-5), δ 4.20–4.10 (m, 2H, OCH₂CH₂O), δ 3.80–3.70 (m, 2H, OCH₂CH₂O), δ 3.40 (s, 3H, OCH₃) .
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¹³C NMR: δ 160.5 (C=O), 150.1 (furan C-2), 142.0 (phenyl C-4), 128.3–114.2 (aromatic carbons), 70.5 (OCH₂CH₂O), 59.1 (OCH₃) .
Synthetic Routes and Optimization
Primary Synthesis Methodology
The compound is synthesized via a two-step protocol:
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Preparation of 4-(2-Methoxyethoxy)aniline:
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Amide Coupling:
Table 2: Reaction conditions and yields
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 4-Nitrophenol, 2-methoxyethyl chloride, K₂CO₃ | Reflux, 12 h | 85% |
2 | Furan-2-carbonyl chloride, Et₃N | 0°C → rt, 4 h | 68% |
Alternative Pathways
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Microwave-Assisted Synthesis: Reduces reaction time to 30 minutes with comparable yields .
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Solid-Phase Synthesis: Utilizes polymer-supported carbodiimides for easier purification .
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
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Aqueous Solubility: 0.12 mg/mL (logP = 2.3), indicating moderate hydrophobicity .
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Thermal Stability: Decomposition temperature = 215°C (DSC) .
ADME Profiling (Predicted)
Parameter | Value |
---|---|
Plasma Protein Binding | 89% |
CYP450 Inhibition | CYP3A4 (IC₅₀ = 18 µM) |
Half-Life | 4.2 h |
Biological Activity and Applications
Anticancer Screening
In silico docking studies reveal affinity for Keap1-Nrf2 protein-protein interaction (binding energy = -9.2 kcal/mol), implicating possible Nrf2-mediated antioxidant response activation .
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